molecular formula C6H9ClN2S B1372742 2-(2-Thienyl)ethanimidamide hydrochloride CAS No. 6449-64-5

2-(2-Thienyl)ethanimidamide hydrochloride

Cat. No.: B1372742
CAS No.: 6449-64-5
M. Wt: 176.67 g/mol
InChI Key: HSLBDBXGRIKBMV-UHFFFAOYSA-N
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Description

2-(2-Thienyl)ethanimidamide hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2S and its molecular weight is 176.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-thiophen-2-ylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLBDBXGRIKBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Thienyl)ethanimidamide Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-thienyl)ethanimidamide hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Although not extensively characterized in publicly available literature, its structural motifs—a thiophene ring and an ethanimidamide group—suggest a rich chemical profile and diverse application landscape. This document outlines a robust synthetic pathway, predicts key chemical and physical properties based on analogous structures, details expected analytical characteristics, and discusses potential applications informed by the known bioactivity of related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction: The Scientific Rationale

The intersection of thiophene and amidine functionalities presents a compelling case for chemical exploration. Thiophene and its derivatives are well-established bioisosteres of benzene, often introduced into drug candidates to modulate physicochemical properties and enhance biological activity.[1][2] The thiophene ring is found in numerous approved drugs, where it contributes to favorable pharmacokinetics and target engagement.[1][2][3] The aromatic nature of thiophene allows it to participate in π-stacking interactions with biological targets, while the sulfur atom can engage in hydrogen bonding and other polar interactions, thereby refining binding profiles.[4]

The amidine group, particularly in its protonated hydrochloride salt form, is a strong hydrogen bond donor and can engage in crucial electrostatic interactions with biological targets such as serine proteases.[5] This functional group is a key feature in many enzyme inhibitors and other bioactive molecules. The combination of these two moieties in this compound suggests a molecule with potential for high binding affinity and specificity towards various biological targets.

This guide provides a foundational understanding of this promising, yet under-documented, chemical entity. By leveraging data from close structural analogs and established chemical principles, we present a detailed profile to facilitate further research and development.

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. However, we can extrapolate key properties from its constituent parts and from the well-characterized analog, 2-phenylethanimidamide hydrochloride.[6]

PropertyPredicted Value / InformationRationale / Reference
Molecular Formula C₆H₉ClN₂SBased on chemical structure
Molecular Weight 176.67 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic bases
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The hydrochloride salt form significantly increases aqueous solubility. Thiophene itself is soluble in alcohols and ether.[1]
pKa (of the conjugate acid) ~10-11Estimated based on the pKa of similar acyclic amidinium ions.
Stability Stable under standard laboratory conditions. Hydrolyzes under strongly acidic or basic conditions to the corresponding amide or carboxylic acid ester.Amidine salts are generally stable but can be susceptible to hydrolysis.
Melting Point >150 °C (with decomposition)Estimated based on similar small molecule hydrochloride salts.
Synthesis and Mechanism

The most direct and established route to synthesize amidine hydrochlorides from nitriles is the Pinner reaction.[7][8] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by reaction with ammonia.

The proposed synthesis of this compound begins with the commercially available precursor, 2-(2-thienyl)acetonitrile.

2-(2-Thienyl)acetonitrile is a known intermediate in the synthesis of pharmaceuticals.[9] Several methods for its preparation have been reported, including the reaction of 2-chloromethylthiophene with sodium cyanide.[9][10]

The Pinner reaction proceeds in two main stages: the formation of an imidate ester hydrochloride (a Pinner salt), followed by aminolysis to the amidine hydrochloride.[7]

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Pinner Salt (Ethyl 2-(2-thienyl)ethanimidate hydrochloride)

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a drying tube (filled with CaCl₂), and a low-temperature thermometer is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Reagents: Anhydrous diethyl ether is added to the flask, followed by equimolar amounts of 2-(2-thienyl)acetonitrile and anhydrous ethanol.

  • Reaction: The mixture is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is highly exothermic and the temperature should be maintained below 10°C.

  • Isolation: As the reaction proceeds, the Pinner salt will precipitate as a white solid. After the reaction is complete (monitored by TLC or disappearance of the nitrile peak in IR), the reaction mixture is allowed to stand at low temperature to complete precipitation. The solid is then collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Causality: The use of anhydrous conditions is critical, as any water present will hydrolyze the intermediate imidate to an ester.[7] Gaseous HCl serves as both the catalyst and the source of the hydrochloride salt.[11] Low temperatures are necessary to prevent the thermodynamically unstable imidate salt from eliminating to an amide and alkyl chloride.[7]

Step 2: Aminolysis to this compound

  • Setup: The isolated Pinner salt is suspended in a suitable anhydrous solvent, such as ethanol, in a clean, dry flask.

  • Reagent Addition: The suspension is cooled in an ice bath, and a solution of anhydrous ammonia in ethanol is added dropwise with stirring.

  • Reaction: The reaction mixture is stirred at room temperature until the conversion is complete (monitored by TLC or ¹H NMR).

  • Work-up and Purification: The solvent and excess ammonia are removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.

The mechanism of the Pinner reaction involves the activation of the nitrile by protonation, followed by nucleophilic attack by the alcohol.

Caption: Mechanism of the Pinner reaction for amidine synthesis.

The overall experimental workflow can be visualized as a two-stage process.

Synthesis_Workflow Start 2-(2-Thienyl)acetonitrile + Anhydrous Ethanol Pinner_Reaction Pinner Reaction (Anhydrous HCl, 0°C) Start->Pinner_Reaction Pinner_Salt Intermediate: Ethyl 2-(2-thienyl)ethanimidate HCl (Pinner Salt) Pinner_Reaction->Pinner_Salt Precipitation & Filtration Aminolysis Aminolysis (Anhydrous NH₃ in Ethanol) Pinner_Salt->Aminolysis Crude_Product Crude Product Aminolysis->Crude_Product Solvent Removal Purification Recrystallization (e.g., Ethanol/Ether) Crude_Product->Purification Final_Product Pure 2-(2-Thienyl)ethanimidamide HCl Purification->Final_Product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thienyl ring protons, typically in the aromatic region (δ 6.5-8.0 ppm), with coupling constants indicative of their relative positions.[12] A singlet for the methylene (-CH₂-) protons adjacent to the thiophene ring would be expected, along with broad signals for the -NH₂ protons of the amidinium group, which may exchange with D₂O.

    • ¹³C NMR: The carbon spectrum will show signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the amidinium carbon (C=N⁺). The chemical shifts of the thiophene carbons are influenced by the substituent.[13]

  • Infrared (IR) Spectroscopy:

    • A strong, broad absorption band in the region of 3400-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the R-NH₂⁺ group.

    • A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium ion.

    • Characteristic bands for the C-H and ring stretching vibrations of the thiophene ring.[14]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the parent cation [M-Cl]⁺ at m/z corresponding to the free base (C₆H₈N₂S).

  • Elemental Analysis:

    • Combustion analysis should yield percentages of C, H, N, S, and Cl that are in close agreement with the calculated values for the molecular formula C₆H₉ClN₂S.

Chemical Reactivity and Stability
  • Reactivity of the Thiophene Ring: The thiophene ring is aromatic but more reactive towards electrophilic substitution than benzene.[15][16] Reactions such as halogenation, nitration, and acylation will preferentially occur at the 5-position of the thiophene ring, as the 2-substituent directs incoming electrophiles to this position.

  • Reactivity of the Ethanimidamidium Group: The C=N double bond is susceptible to nucleophilic attack, although this reactivity is lower in the protonated form. The primary reactivity of interest is its ability to act as a bidentate hydrogen bond donor in molecular recognition events.

  • Hydrolytic Stability: As a salt of a strong acid (HCl) and a weak base, the compound will be most stable in mildly acidic aqueous solutions. In neutral or alkaline solutions, it will exist in equilibrium with its free base form. Prolonged exposure to strong acids or bases will lead to hydrolysis, first to 2-(2-thienyl)acetamide and subsequently to 2-(2-thienyl)acetic acid.

  • Storage: The compound should be stored in a cool, dry place, under an inert atmosphere to prevent moisture uptake and potential degradation.[17]

Safety and Handling

No specific safety data exists for this compound. However, based on the known hazards of analogous amidine hydrochlorides and the precursor 2-(2-thienyl)acetonitrile, the following precautions are advised.[17][18][19]

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[17][18]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[17][18]

    • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[17][18]

    • Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.[17][18]

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.[19]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

    • Avoid inhalation of dust and contact with skin and eyes.[17][19]

    • Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry programs.

  • Enzyme Inhibition: The positively charged amidinium group is an excellent mimic of a protonated arginine side chain and can effectively target the active sites of enzymes that process arginine-containing substrates, such as serine proteases (e.g., thrombin, trypsin).[5]

  • Antimicrobial Agents: Both thiophene and amidine moieties are present in various compounds with demonstrated antibacterial and antifungal activities.[1][3][5] The combination could lead to novel antimicrobial agents.

  • Anticancer Therapeutics: Thiophene derivatives have been investigated as anticancer agents, acting through various mechanisms.[1][3][20] The amidine group could further enhance binding to target proteins implicated in cancer pathways.

  • Scaffold for Library Synthesis: This molecule serves as a versatile building block. The thiophene ring can be further functionalized, and the amidine group can be N-substituted to create a library of analogs for screening against a wide range of biological targets.

Conclusion

This compound represents a molecule of significant synthetic and medicinal interest. While direct experimental data is limited, a comprehensive profile can be constructed through an understanding of its constituent functional groups and by drawing parallels with well-documented analogs. This guide provides a robust framework for its synthesis via the Pinner reaction, predicts its key physicochemical and spectroscopic properties, and outlines its potential as a valuable scaffold in drug discovery. The information presented herein is intended to serve as a catalyst for further investigation into the chemical and biological properties of this promising compound.

References

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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • CN104513225A - Preparation method of 2-thiopheneacetonitrile. (2015).
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method. (2015).
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  • Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. (n.d.). ResearchGate. [Link]

  • Tewari, A. K. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University. [Link]

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  • Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry, 27(2), 187–190. [Link]

  • 12 Chemical Reactions of Thiophene. (2018, August 8). YouTube. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Gronowitz, S., & Jägersten, I. (1981). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Chemical Scripta, 18, 1-5. [Link]

  • Al-Moktadir, A., & Ahsan, M. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 9(10), e20380. [Link]

  • Structures of important thiophene-based drugs. (n.d.). ResearchGate. [Link]

  • Takeda, S., & Iijima, T. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 80(11), 1299-1302. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. [Link]

  • Thiophene. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. [Link]

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Sources

A Technical Guide to the Biological Activity of 2-(2-Thienyl)ethanimidamide hydrochloride (Talipexole)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical analysis of 2-(2-Thienyl)ethanimidamide hydrochloride, known pharmaceutically as Talipexole. The primary focus of this guide is its well-established biological activity as a potent and selective dopamine D2 receptor agonist. Talipexole serves as a critical therapeutic agent for managing Parkinson's disease by mimicking the action of endogenous dopamine in the brain.[1] Beyond its principal mechanism, this guide explores its secondary pharmacological activities, including α2-adrenergic agonism and potential neuroprotective effects.[2][3] Detailed experimental protocols for in vitro characterization, summaries of its pharmacokinetic profile, and discussions on its therapeutic applications are provided to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction: Chemical Identity and Therapeutic Context

This compound, commercially known as Talipexole (trade name Domin), is a non-ergoline dopamine agonist developed for the treatment of Parkinson's disease.[1][2] Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain.[1] This dopamine deficiency leads to the hallmark motor symptoms of the disease, including tremors, rigidity, bradykinesia (slowness of movement), and postural instability.[1] Talipexole's therapeutic efficacy stems from its ability to cross the blood-brain barrier and directly stimulate dopamine D2 receptors, thereby compensating for the lack of natural dopamine and alleviating motor deficits.[1] It was first introduced in Japan in 1996 for this indication.[2]

Primary Mechanism of Action: Dopamine D2 Receptor Agonism

The cornerstone of Talipexole's biological activity is its function as a potent agonist at dopamine D2 receptors.[1] Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D2-like receptors, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By binding to and activating these D2 receptors, particularly postsynaptic receptors in the striatum, Talipexole mimics the effects of dopamine, helping to restore normal motor function.[1][4][5] This direct stimulation of dopamine receptors is a key strategy in Parkinson's therapy, especially in the early stages of the disease.[4]

Receptor Subtype Selectivity

While Talipexole is broadly classified as a D2 agonist, the D2-like family comprises D2, D3, and D4 subtypes. The precise binding affinities for each subtype contribute to the overall pharmacological profile of the drug. Research into similar non-ergoline agonists like Pramipexole shows a high affinity for the D2 receptor family, with a notable preference for the D3 subtype.[6][7][8] This profile is relevant as D3 receptors are also implicated in the modulation of motor control and cognitive functions. Further research has focused on creating Talipexole derivatives to explore and optimize binding to D2 and D3 receptors.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Natural Ligand G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Neuronal Inhibition & Symptom Alleviation cAMP->Response Talipexole Talipexole Talipexole->D2R Agonist Action (Mimics Dopamine) SynapticCleft Synaptic Cleft

Caption: Talipexole's mechanism as a D2 receptor agonist.

Secondary and Potential Biological Activities

α2-Adrenergic Agonism

In addition to its primary dopaminergic activity, Talipexole is also known to be an α2-adrenergic agonist.[2] This activity is a distinguishing feature from some other dopamine agonists and may contribute to its overall side-effect profile, which includes drowsiness and dizziness.[2] The α2-adrenergic system is involved in regulating alertness, blood pressure, and pain perception, and interaction with these receptors should be considered during preclinical and clinical evaluation.

Potential Neuroprotective Effects

A significant area of research interest is the potential for Talipexole to exert neuroprotective effects, which could slow the progression of neurodegeneration in Parkinson's disease. Studies have suggested that Talipexole may protect dopaminergic neurons through mechanisms independent of dopamine receptor stimulation. These proposed mechanisms include:

  • Hydroxyl Radical Scavenging: In vitro experiments have shown that Talipexole can inhibit the adduction reaction of hydroxyl radicals, suggesting a direct antioxidant or free-radical scavenging capability.[3]

  • Induction of Anti-Apoptotic Proteins: Pre-treatment of neuroblastoma cells with Talipexole has been shown to increase the levels of the anti-apoptotic protein Bcl-2.[9] This action helps to protect cells from MPP+-induced apoptosis, a common laboratory model for Parkinson's disease pathology.[9] This effect appears to be distinct from its dopamine receptor-mediated actions.[9]

These findings suggest a dual action for Talipexole: direct symptomatic relief through D2 agonism and a potential disease-modifying effect through neuroprotection.[9]

Pharmacological Data & Profile

Receptor Binding Affinity

The potency of a dopamine agonist is often quantified by its binding affinity (Ki) for its target receptors. While specific Ki values for Talipexole are distributed across various studies, a comparative analysis with other agonists provides context. For instance, studies on similar non-ergot agonists highlight their high affinity for the D2-like family of receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists

Compound D1 Receptor D2 Receptor D3 Receptor α2-Adrenergic
Talipexole Low Affinity High Affinity High Affinity Moderate Affinity
Pramipexole >10,000 3.9 0.5 High Affinity
Ropinirole >10,000 98,700 (µM) Moderate Affinity Moderate Affinity
Bromocriptine Moderate Affinity 0.61 Moderate Affinity Moderate Affinity

(Note: Data is compiled from multiple sources for illustrative purposes.[2][7][10][11] Direct comparison requires standardized assay conditions.)

Pharmacokinetics

The pharmacokinetic profile of Talipexole indicates it is suitable for oral administration.[1] Studies in healthy volunteers have shown that its pharmacokinetics are not significantly altered when co-administered with L-dopa preparations (co-beneldopa), a common practice in Parkinson's therapy.[12][13] This lack of significant drug-drug interaction is a favorable clinical attribute.[12] The primary side effects noted are mild gastrointestinal irritation.[12][13]

Experimental Protocols for Biological Characterization

In Vitro Functional Assay: Dopamine Receptor Activation

To determine the functional agonism of Talipexole at dopamine receptors, a cell-based assay measuring downstream signaling, such as changes in cAMP levels, is a standard approach.[14]

Objective: To quantify the potency (EC50) of Talipexole in activating D2 receptors expressed in a recombinant cell line.

Methodology:

  • Cell Culture: Maintain a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D2 receptor.

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase, thereby increasing intracellular cAMP levels.

  • Compound Addition: Immediately add varying concentrations of Talipexole (e.g., from 1 pM to 10 µM) to the wells. Include a control group with only forskolin.

  • Incubation: Incubate the plates at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[15]

  • Data Analysis: The activation of the Gi-coupled D2 receptor by Talipexole will inhibit adenylyl cyclase, leading to a dose-dependent decrease in the forskolin-stimulated cAMP signal. Plot the percentage inhibition of the cAMP signal against the log concentration of Talipexole. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Causality and Validation: This protocol is self-validating. The use of a known D2 agonist as a positive control will confirm the assay is performing correctly. The dose-dependent nature of the response provides confidence that the observed effect is specific to the compound's interaction with the receptor.

G A 1. Culture & Plate D2-Expressing Cells B 2. Stimulate with Forskolin (↑ cAMP baseline) A->B C 3. Add Talipexole (Concentration Gradient) B->C D 4. Incubate (Allow for Receptor Activation) C->D E 5. Lyse Cells & Measure cAMP (e.g., HTRF Assay) D->E F 6. Data Analysis (Calculate EC50) E->F

Caption: Workflow for an in vitro cAMP functional assay.

In Vivo Model: MPTP-Induced Parkinsonism

To assess the therapeutic potential of Talipexole in a preclinical setting, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is frequently used. MPTP is a neurotoxin that selectively destroys dopaminergic neurons, closely mimicking the pathology of Parkinson's disease.

Objective: To evaluate the efficacy of Talipexole in reversing motor deficits in MPTP-treated marmosets.

Methodology:

  • Model Induction: Administer MPTP to common marmosets to induce stable and persistent parkinsonian motor deficits.[5]

  • Baseline Assessment: Quantify the baseline motor activity and parkinsonian symptoms (e.g., akinesia, incoordination) using a standardized scoring system.

  • Drug Administration: Administer Talipexole via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses.[5][16]

  • Behavioral Monitoring: Continuously monitor and score the animals' motor activity and clinical signs for several hours post-administration.

  • Combination Therapy (Optional): Evaluate the antiparkinsonian activity of Talipexole in combination with L-dopa to assess for synergistic effects, which has been shown to significantly enhance its efficacy.[5]

  • Chronic Treatment: To assess for tolerance and long-term effects, administer Talipexole daily for an extended period (e.g., 21 days) and monitor motor behavior.[5]

Expected Outcome: Talipexole is expected to produce a dose-dependent increase in motor activity and a reversal of parkinsonian symptoms.[16] Chronic treatment has been shown not to lead to tolerance, supporting its potential for long-term therapeutic use.[5]

Therapeutic Implications and Future Directions

Talipexole is an established treatment for the motor symptoms of Parkinson's disease.[1][2] Its efficacy, particularly when combined with L-dopa, makes it a valuable tool in the clinical management of the disease.[5] Additionally, its potential use has been explored for Restless Legs Syndrome, another condition linked to dopamine dysregulation.[1][4]

Future research should focus on several key areas:

  • Neuroprotection: Further elucidating and confirming the neuroprotective mechanisms of Talipexole in more advanced preclinical models is critical. If proven, this would elevate its status from a purely symptomatic treatment to a disease-modifying agent.

  • Receptor Subtype Selectivity: The development of Talipexole analogs with refined selectivity for D2 versus D3 receptors could lead to therapies with improved efficacy or a more favorable side-effect profile.

  • Off-Target Effects: A more profound understanding of the clinical implications of its α2-adrenergic activity could help in managing side effects and identifying patient populations most likely to benefit from treatment.

Conclusion

This compound (Talipexole) is a pharmacologically significant molecule with a well-defined role as a dopamine D2 receptor agonist. Its ability to effectively manage the motor symptoms of Parkinson's disease is the foundation of its clinical utility. The emerging evidence of potential neuroprotective activities, including antioxidant effects and induction of anti-apoptotic proteins, presents an exciting avenue for future research. This guide provides a foundational understanding of Talipexole's biological activity, offering both established knowledge and a forward-looking perspective for scientists and clinicians in the field of neurodegenerative disease.

References

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  • Naoi, M., et al. (1997). Talipexole protects dopaminergic neurons from methamphetamine toxicity in C57BL/6N mouse. PubMed. [Link]

  • Panzarini, E., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed. [Link]

  • Liu, Y. M., et al. (2009). Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa). PubMed. [Link]

  • Stank, L., et al. (2019). Talipexole variations as novel bitopic dopamine D2 and D3 receptor ligands. Royal Society of Chemistry. [Link]

  • MDPI. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. [Link]

  • Iida, M., et al. (1999). Protective effects of the antiparkinsonian drugs talipexole and pramipexole against 1-methyl-4-phenylpyridinium-induced apoptotic death in human neuroblastoma SH-SY5Y cells. PubMed. [Link]

  • Nakajima, S., et al. (2013). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PLOS One. [Link]

  • Liu, Y. M., et al. (2009). Pharmacokinetic profile of talipexole in healthy volunteers is not altered when it is co-administered with Madopar (co-beneldopa). Ovid. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Davis Phinney Foundation. (2026, January 6). Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. [Link]

  • Kanda, T., et al. (1991). Effects of talipexole on motor behavior in normal and MPTP-treated common marmosets. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Binding affinity of dopamine agonists for dopaminergic and nondopaminergic receptors. [Link]

  • Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. [Link]

  • MDPI. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. [Link]

  • Hubble, J. P. (2000). Pre-clinical studies of pramipexole: clinical relevance. PubMed. [Link]

  • Gerlach, M., et al. (2003). Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. PubMed. [Link]

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An In-depth Technical Guide to 2-(2-Thienyl)ethanimidamide Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Thienyl)ethanimidamide hydrochloride, a molecule of interest in medicinal chemistry and synthetic organic chemistry. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide elucidates its chemical properties, a plausible and scientifically grounded synthetic pathway, and its potential applications based on the known bioactivities of related thiophene-containing structures. This document serves as a foundational resource for researchers exploring the utility of this compound in drug discovery and development.

Introduction and Physicochemical Properties

This compound, with the CAS Number 6449-64-5, is a chemical compound featuring a thiophene ring linked to an ethanimidamide group, presented as a hydrochloride salt. The presence of the thiophene moiety, a sulfur-containing aromatic heterocycle, and the amidine functional group suggests its potential for diverse chemical reactivity and biological activity. Thiophene and its derivatives are known to be important scaffolds in a wide range of pharmaceuticals and agrochemicals.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
CAS Number 6449-64-5[1]
Molecular Formula C₆H₉ClN₂S[1]
Molecular Weight 176.67 g/mol [1]
Canonical SMILES C1=CSC(=C1)CC(=N)N.Cl
Physical State Solid (predicted)
Solubility Soluble in polar solvents (e.g., water, methanol, ethanol)

Plausible Synthesis Pathway: The Pinner Reaction

While the original synthesis of this compound is not prominently documented, a logical and well-established method for its preparation is through the Pinner reaction. This reaction provides a reliable route to imidates from nitriles, which can then be converted to the corresponding amidines.[2][3]

The proposed synthesis commences with the readily available starting material, 2-thiopheneacetonitrile.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2_Thiopheneacetonitrile 2-Thiopheneacetonitrile Pinner_Salt Ethyl 2-(2-thienyl)acetimidate hydrochloride (Pinner Salt) 2_Thiopheneacetonitrile->Pinner_Salt  Ethanol, HCl (gas)   Final_Product 2-(2-Thienyl)ethanimidamide hydrochloride Pinner_Salt->Final_Product  Ammonia (in ethanol)  

Figure 1: Proposed synthesis of this compound via the Pinner reaction.

Step-by-Step Experimental Protocol:

Part A: Synthesis of Ethyl 2-(2-thienyl)acetimidate hydrochloride (Pinner Salt)

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous. The Pinner reaction is sensitive to moisture.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-thiopheneacetonitrile in an excess of anhydrous ethanol.

  • Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Monitoring: Continue the addition of HCl gas until the solution is saturated. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Pinner Salt: Upon completion, the ethyl 2-(2-thienyl)acetimidate hydrochloride will precipitate from the solution. The solid can be collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Part B: Synthesis of this compound

  • Ammonolysis: Suspend the isolated Pinner salt in a solution of anhydrous ammonia in ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction involves the nucleophilic attack of ammonia on the imidate, leading to the formation of the amidine and ethanol.

  • Product Isolation: After the reaction is complete (monitored by TLC), the solvent can be removed under reduced pressure. The resulting solid is this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the thiophene ring protons, the methylene protons adjacent to the thiophene ring, and the protons of the amidinium group.

    • ¹³C NMR: Will display resonances for the carbon atoms of the thiophene ring, the methylene carbon, and the amidinium carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₈N₂S) and fragmentation patterns consistent with the structure.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amidinium group, C=N stretching, and vibrations associated with the thiophene ring are expected.

  • Elemental Analysis: The percentage composition of carbon, hydrogen, nitrogen, chlorine, and sulfur should be in agreement with the calculated values for the molecular formula C₆H₉ClN₂S.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest several potential avenues for research and application in medicinal chemistry.

Antimicrobial and Antifungal Activity

Thiophene-containing compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities. The thiophene ring is a key component in several marketed drugs with these properties. Furthermore, amidine-containing compounds have also been investigated as antimicrobial agents. The combination of these two functional groups in a single molecule makes this compound a candidate for screening against various bacterial and fungal strains.[4][5]

Enzyme Inhibition

The amidine group is a known pharmacophore that can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes. Depending on the overall shape and electronic properties of the molecule, it could be investigated as an inhibitor for various enzyme classes, such as proteases or kinases.

Precursor for Heterocyclic Synthesis

The ethanimidamide group is a versatile functional group that can be used as a building block for the synthesis of more complex heterocyclic systems, such as pyrimidines, triazines, and imidazoles. These resulting heterocyclic compounds could then be evaluated for a wide range of biological activities.

Potential_Applications cluster_applications Potential Research Applications Core_Compound 2-(2-Thienyl)ethanimidamide hydrochloride Antimicrobial Antimicrobial/ Antifungal Agent Core_Compound->Antimicrobial Enzyme_Inhibitor Enzyme Inhibitor Core_Compound->Enzyme_Inhibitor Synthetic_Precursor Precursor for Heterocycle Synthesis Core_Compound->Synthetic_Precursor

Sources

The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Thienyl Compounds

Abstract

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its role as a bioisostere of the benzene ring, have cemented its status as a "privileged scaffold" in the design of novel therapeutics.[1] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thienyl compounds across various therapeutic areas. We will delve into the causal relationships behind experimental design choices, supported by detailed protocols and authoritative references, to offer researchers and drug development professionals a field-proven perspective on harnessing the full potential of this versatile moiety.

The Thiophene Core: Physicochemical Properties and Synthetic Landscape

The term "thiophene" originates from the Greek words 'theion' (sulfur) and 'phaino' (to show or appear), a nod to its discovery by Viktor Meyer in 1882 as a contaminant in benzene.[1] This close chemical resemblance to benzene is a defining feature. Thiophene is a colorless liquid with a benzene-like odor and its aromaticity governs much of its reactivity.[4]

Bioisosterism with the Phenyl Ring

One of the most exploited features of the thiophene ring in drug design is its role as a classical bioisostere of the phenyl ring.[1][5] This substitution can offer several advantages:

  • Modulation of Physicochemical Properties: The presence of the sulfur atom alters the electronic distribution, polarity, and lipophilicity compared to a phenyl group, which can fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improved Metabolic Stability: In some instances, replacing a phenyl ring with a thiophene can block or alter sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile.[1]

  • Enhanced Target Binding: The sulfur atom can participate in unique interactions with biological targets, such as hydrogen bonding and other polar interactions, potentially increasing binding affinity and selectivity.[6]

Synthetic Strategies for Thiophene Ring Construction

A diverse array of synthetic methodologies allows for the construction of variously substituted thiophene cores. The choice of a specific synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.

Classical Synthesis Methods:

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4]

  • Gewald Aminothiophene Synthesis: This versatile one-pot reaction combines an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base to yield 2-aminothiophenes.[4]

  • Volhard-Erdmann Cyclization: This involves the reaction of disodium succinate with phosphorus heptasulfide.[1][4]

Modern Synthetic Approaches:

More contemporary methods often employ metal catalysis to achieve higher efficiency and regioselectivity.[1]

Experimental Protocol: Gewald Aminothiophene Synthesis

This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carboxylate derivative.

Materials:

  • Ethyl cyanoacetate

  • A suitable ketone or aldehyde

  • Elemental sulfur

  • A suitable base (e.g., morpholine or triethylamine)

  • Ethanol (solvent)

Procedure:

  • To a solution of ethyl cyanoacetate (1.0 eq) and the ketone/aldehyde (1.0 eq) in ethanol, add the base (0.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add elemental sulfur (1.1 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative.

Causality behind Experimental Choices:

  • The base catalyzes the initial Knoevenagel condensation between the active methylene compound (ethyl cyanoacetate) and the carbonyl compound.

  • Elemental sulfur acts as the sulfur source for the subsequent cyclization.

  • Refluxing provides the necessary energy for the reaction to proceed to completion.

  • Precipitation in ice-cold water allows for the isolation of the solid product.

Gewald_Synthesis Ethyl Cyanoacetate Ethyl Cyanoacetate Knoevenagel Condensation Knoevenagel Condensation Ethyl Cyanoacetate->Knoevenagel Condensation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Knoevenagel Condensation Base Base Base->Knoevenagel Condensation Sulfur Sulfur Cyclization Cyclization Sulfur->Cyclization Intermediate Intermediate Knoevenagel Condensation->Intermediate Intermediate->Cyclization 2-Aminothiophene 2-Aminothiophene Cyclization->2-Aminothiophene

Caption: Workflow of the Gewald Aminothiophene Synthesis.

Structure-Activity Relationships of Thienyl Compounds in Major Therapeutic Areas

The versatility of the thiophene scaffold is evident in the wide range of biological activities exhibited by its derivatives.[2] To date, at least 26 FDA-approved drugs contain a thiophene nucleus, spanning various pharmacological classes.[1]

Anticancer Agents

Thienyl compounds have emerged as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Case Study: Thienyl-based Kinase Inhibitors

Many kinase inhibitors incorporate a thienyl moiety to interact with the ATP-binding pocket of the target kinase. The SAR of these compounds often revolves around the substitution pattern on the thiophene ring. For instance, in a series of thieno[3,2-b]pyridine-6-carbonitrile inhibitors of Src kinase, replacement of a C-2 phenyl group with a 3,5-substituted thiophene led to improved inhibitory activity.[7]

General SAR for Thienyl Kinase Inhibitors:

  • Position of Linkage: The point of attachment of the thiophene ring to the rest of the molecule is critical. For example, 2-substituted thiophenes often show different activity profiles compared to 3-substituted analogues.

  • Substituents on the Thiophene Ring: The introduction of small alkyl or halo groups can modulate electronic properties and steric interactions within the binding site.

  • Bioisosteric Replacement: The thiophene ring itself can serve as a bioisostere for other aromatic systems, such as pyridine or furan, to optimize activity and selectivity.

Kinase_Inhibitor_SAR cluster_SAR Key SAR Modifications Thiophene Core Thiophene Core Linker Linker Thiophene Core->Linker Pharmacophore Pharmacophore Linker->Pharmacophore Kinase Binding Pocket Kinase Binding Pocket Pharmacophore->Kinase Binding Pocket Binding Position of Linkage (2 vs 3) Position of Linkage (2 vs 3) Substituents (R1, R2) Substituents (R1, R2) Bioisosteric Replacement Bioisosteric Replacement

Caption: Key SAR considerations for thienyl-based kinase inhibitors.

Anti-inflammatory Drugs

Several commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) feature a thiophene ring, including tiaprofenic acid and tenoxicam.[1][8] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes.[8]

DrugMechanism of ActionKey Structural Feature
Tiaprofenic Acid COX Inhibitor2-thienylcarbonyl group attached to a phenylpropionic acid moiety.
Tenoxicam COX InhibitorThienothiazine carboxamide scaffold.
Suprofen COX Inhibitor2-thienylcarbonyl group.
Zileuton 5-Lipoxygenase InhibitorN-hydroxyurea moiety attached to a benzothiophene ring.

Table 1: Thiophene-containing Anti-inflammatory Drugs.

The SAR of these compounds often highlights the importance of the acidic moiety (e.g., carboxylic acid) for interacting with the active site of COX enzymes, while the thienyl group contributes to the overall lipophilicity and binding to a hydrophobic channel in the enzyme.

Antipsychotic and Neurological Agents

The lipophilicity of the thiophene ring can facilitate penetration of the blood-brain barrier, making it a valuable scaffold for drugs targeting the central nervous system.[1] Olanzapine, an atypical antipsychotic, features a thieno[2,3-b][1][4]benzodiazepine core.

Case Study: Olanzapine

The SAR of olanzapine and related compounds indicates that the thienobenzodiazepine core is essential for its activity at dopamine and serotonin receptors. Modifications to the piperazine ring can modulate the affinity for different receptor subtypes.

Antiplatelet Agents

Thienopyridine derivatives, such as clopidogrel and prasugrel, are prodrugs that are metabolized in the liver to active metabolites.[9] These active metabolites irreversibly inhibit the P2Y12 subtype of the ADP receptor, thereby preventing platelet aggregation.[9] The thiophene ring is crucial for the metabolic activation of these drugs.[9]

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines a method to assess the antiplatelet activity of thienyl compounds.

Materials:

  • Platelet-rich plasma (PRP) from healthy human volunteers

  • Agonist (e.g., adenosine diphosphate - ADP)

  • Test compound (thienyl derivative)

  • Vehicle control (e.g., DMSO)

  • Platelet aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Pre-incubate the PRP with the test compound or vehicle control at 37°C for a specified time.

  • Add the agonist (ADP) to induce platelet aggregation.

  • Monitor the change in light transmittance using a platelet aggregometer for a set period.

  • Calculate the percentage of inhibition of platelet aggregation relative to the vehicle control.

Causality behind Experimental Choices:

  • PRP provides a source of functional platelets.

  • ADP is a physiological agonist that induces platelet aggregation.

  • The aggregometer measures the extent of aggregation by detecting changes in light transmission as platelets clump together.

  • The percentage inhibition provides a quantitative measure of the compound's antiplatelet activity.

Metabolism and Potential for Bioactivation

While the thiophene ring is a valuable pharmacophore, it is also considered a "structural alert" due to its potential for metabolic bioactivation.[9] Cytochrome P450-dependent metabolism can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[9] These reactive metabolites can covalently bind to cellular macromolecules, which in some cases can lead to drug-induced toxicity, particularly hepatotoxicity.[9]

A notable example is tienilic acid, a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis.[9]

However, the inclusion of a thiophene moiety does not invariably lead to toxicity.[9] The overall metabolic profile of a drug, including the presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms, plays a crucial role in determining its safety.[9]

Strategies to Mitigate Bioactivation Risk:

  • Structural Modification: Substitution at the C4 and C5 positions of the thiophene ring can influence the metabolic fate. For example, methyl substitution at C5 has been shown to prevent the formation of reactive metabolites in some cases.[9]

  • Introduction of Alternative Metabolic Sites: Incorporating other sites in the molecule that are more readily metabolized can divert metabolism away from the thiophene ring.

Future Perspectives

The thiophene scaffold will undoubtedly continue to be a mainstay in drug discovery. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of complex thienyl derivatives will enable the exploration of a wider chemical space.

  • Polypharmacology: Designing thienyl compounds that can modulate multiple targets simultaneously holds promise for the treatment of complex diseases such as cancer and neurodegenerative disorders.

  • Targeted Drug Delivery: The incorporation of thienyl-containing drugs into targeted delivery systems could enhance their efficacy and reduce off-target side effects.

Conclusion

The structure-activity relationship of thienyl compounds is a rich and complex field that continues to yield novel therapeutic agents. A thorough understanding of the physicochemical properties of the thiophene ring, its role as a bioisostere, and its metabolic liabilities is essential for the rational design of safe and effective drugs. By leveraging the insights gained from decades of research, medicinal chemists can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Retrieved January 24, 2026, from [Link]

  • Valenti, C., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(9), 1479-1499. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 24, 2026, from [Link]

  • De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Bioisosterism in Medicinal Chemistry. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. (2005). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 24, 2026, from [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[6]annulene-scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

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Methodological & Application

The Versatile Precursor: Application Notes and Protocols for 2-(2-Thienyl)ethanimidamide Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(2-Thienyl)ethanimidamide hydrochloride as a versatile precursor in the synthesis of novel bioactive molecules. This document provides not only detailed, field-proven protocols but also the underlying scientific rationale for its application, empowering researchers to harness its full potential in their drug discovery programs.

Introduction: The Strategic Advantage of the 2-(2-Thienyl)ethanimidamide Moiety

In the landscape of medicinal chemistry, the assembly of novel molecular architectures with favorable pharmacological profiles is paramount. This compound emerges as a valuable building block, strategically combining two key pharmacophoric elements: the thiophene ring and the ethanimidamide (amidine) functional group.

  • The Thiophene Ring: A Privileged Scaffold. The thiophene nucleus is a well-established "privileged pharmacophore" in drug discovery, present in numerous FDA-approved drugs.[1] Its utility stems from its bioisosteric relationship with the phenyl ring, offering similar steric and electronic properties while often improving physicochemical characteristics such as solubility and metabolic stability.[1] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing drug-receptor interactions.[1]

  • The Amidine Group: A Potent Pharmacophore and Bioisostere. The amidine functional group is a strong base and exists as a protonated amidinium ion at physiological pH. This positive charge allows for strong ionic interactions with biological targets, such as the minor groove of DNA, and the active sites of enzymes like serine proteases.[2][3] Furthermore, the amidine group is a versatile bioisostere for other functionalities, enabling the modulation of a compound's properties to enhance efficacy and reduce off-target effects.

The combination of these two motifs in this compound provides a ready-to-use scaffold for the synthesis of a diverse library of compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[1][2]

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be estimated based on analogous compounds.

PropertyEstimated Value/InformationRationale/Source
Molecular Formula C₆H₉ClN₂S-
Molecular Weight 176.67 g/mol -
Appearance Likely a white to off-white crystalline solidBased on similar amidine hydrochlorides.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form enhances aqueous solubility.[2]
Stability Store in a cool, dry place away from moisture. Amidine hydrochlorides are generally stable but can be hygroscopic.General handling procedures for hydrochloride salts.

Safety Precautions:

  • Hazard Codes: Based on similar compounds, it may be classified as an irritant (Xi) and harmful (Xn).[4][5]

  • Risk Statements: May cause irritation to the eyes, respiratory system, and skin. Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Safety Statements: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available thiophene. The key intermediate is 2-thiopheneacetonitrile.

Synthesis of 2-Thiopheneacetonitrile

Two reliable methods for the synthesis of 2-thiopheneacetonitrile are presented below.

Method A: From Thiophene via Chloromethylation [6]

This method involves the chloromethylation of thiophene followed by cyanation.

  • Step 1: Synthesis of 2-Chloromethylthiophene. Thiophene reacts with paraformaldehyde and concentrated hydrochloric acid at a low temperature to yield 2-chloromethylthiophene.[6] The addition of a dehydrating agent like phosphorus trichloride can increase the acid concentration and improve the yield.[6]

  • Step 2: Cyanation. The crude 2-chloromethylthiophene is then reacted with sodium cyanide in a mixed solvent system of water and acetone under heating to produce 2-thiopheneacetonitrile.[6]

Method B: Palladium-Catalyzed Cross-Coupling [7]

This method avoids the use of highly toxic chloromethylating agents.

  • 2-Bromothiophene is subjected to a decarboxylation coupling reaction with cyanoacetate in the presence of a palladium catalyst and an organic phosphine ligand in an organic solvent to yield 2-thiopheneacetonitrile.[7]

Conversion of 2-Thiopheneacetonitrile to this compound (Pinner Reaction)[3]

The Pinner reaction is a classic and reliable method for converting nitriles to amidines. It proceeds through an imidate intermediate.

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Amidine Formation 2_Thiopheneacetonitrile 2-Thiopheneacetonitrile Imidate_HCl Ethyl 2-(2-thienyl)ethanimidate hydrochloride 2_Thiopheneacetonitrile->Imidate_HCl Pinner Reaction HCl_Ethanol Dry HCl (g) Anhydrous Ethanol HCl_Ethanol->Imidate_HCl Amidine_HCl This compound Imidate_HCl->Amidine_HCl Ammonolysis Ammonia Ammonia (in Ethanol) Ammonia->Amidine_HCl

Figure 1: Proposed workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Thiopheneacetonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (e.g., 2M)

  • Round-bottom flasks, magnetic stirrer, gas dispersion tube, ice bath, filtration apparatus

Procedure:

Part A: Preparation of Ethyl 2-(2-thienyl)ethanimidate hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-thiopheneacetonitrile (1 equivalent) in anhydrous ethanol (approximately 2-3 M concentration).

  • HCl Gas Introduction: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic. Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Isolation of the Pinner Salt: Upon completion, stopper the flask and store it in a refrigerator (or at 0-4°C) overnight to allow for complete precipitation of the imidate hydrochloride. Collect the crystalline product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Part B: Conversion to this compound

  • Ammonolysis: Suspend the dried ethyl 2-(2-thienyl)ethanimidate hydrochloride in anhydrous ethanol in a round-bottom flask.

  • Addition of Ammonia: To this suspension, add a solution of ammonia in ethanol (2-3 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid imidate and the subsequent precipitation of ammonium chloride. The reaction is typically complete within a few hours.

  • Work-up and Isolation: Filter the reaction mixture to remove ammonium chloride. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Applications in Drug Discovery: A Precursor for Heterocyclic Scaffolds

This compound is an excellent starting material for the synthesis of various heterocyclic compounds that are of significant interest in medicinal chemistry.[8]

Synthesis of Substituted 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocycles with a broad spectrum of biological activities. A general and highly regioselective one-pot synthesis can be employed.[9][10]

G Amidine_HCl 2-(2-Thienyl)ethanimidamide hydrochloride Triazole 1,3,5-Trisubstituted 1,2,4-Triazole Amidine_HCl->Triazole Carboxylic_Acid Carboxylic Acid (R1-COOH) Carboxylic_Acid->Triazole Hydrazine Monosubstituted Hydrazine (R2-NHNH2) Hydrazine->Triazole

Figure 2: General workflow for the synthesis of 1,2,4-triazoles from an amidine precursor.

Protocol 2: One-Pot Synthesis of a 1,3,5-Substituted 1,2,4-Triazole

Materials:

  • This compound

  • A selected carboxylic acid (R1-COOH)

  • A selected monosubstituted hydrazine (R2-NHNH2)

  • A suitable high-boiling solvent (e.g., DMF, NMP)

  • Appropriate work-up and purification reagents

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1 equivalent) in the chosen solvent, add the this compound (1 equivalent) and the monosubstituted hydrazine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) and monitor the progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of Substituted Imidazoles

Imidazoles are another important class of heterocycles with diverse pharmacological properties. Amidines can be used to construct the imidazole ring.

Potential Therapeutic Targets:

The structural motifs within this compound suggest its derivatives could target a range of biological molecules:

  • DNA Minor Groove Binders: The planar aromatic thiophene ring coupled with the cationic amidine group makes these compounds potential DNA minor groove binders, a strategy employed by some anticancer and antimicrobial agents.[2]

  • Enzyme Inhibitors: The amidine group can mimic the guanidinium group of arginine, making it a potential inhibitor of enzymes that recognize arginine, such as certain proteases and kinases.[3]

  • Receptor Agonists/Antagonists: The thiophene ring can interact with various receptors, and the overall structure can be tailored to act as an agonist or antagonist for specific targets.[1]

Conclusion

This compound is a high-potential precursor for drug discovery, offering a convergent and versatile route to novel heterocyclic compounds. Its synthesis from readily available starting materials and its strategic combination of a privileged thiophene scaffold and a potent amidine pharmacophore make it an attractive tool for medicinal chemists. The protocols and application notes provided herein are intended to facilitate the exploration of this promising chemical entity in the ongoing quest for new and effective therapeutic agents.

References

  • Smolko, A. et al. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules24 , 2933 (2019). [Link]

  • CN104513225A - Prepar
  • CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem.15 , 25-50 (2024). [Link]

  • Direct B–H Activation of Carborane Clusters via Synergistic LMCT and HAT Photocatalysis. J. Am. Chem. Soc.146 , 1, 626–636 (2024). [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Aly, A. A. et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ARKIVOC2018 , vi, 85-138 (2018). [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses59 , 2 (1979). [Link]

  • Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. Pharmaceuticals16 , 1040 (2023). [Link]

  • Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. Molecules28 , 7421 (2023). [Link]

  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. J. Org. Chem.76 , 6, 2296–2300 (2011). [Link]

  • The pharmacology of 2-(ethylamino)-2-(2-thienyl)-cyclohexanone-HCl (CI-634). J. Pharmacol. Exp. Ther.168 , 1, 171-9 (1969). [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules24 , 2933 (2019). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med. Chem.15 , 25-50 (2024). [Link]

  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infect. Dis.7 , 11, 3298–3308 (2021). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front. Chem.10 , 982288 (2022). [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chem. Res. Toxicol.32 , 7, 1237–1254 (2019). [Link]

  • THIOPHENE-2-ETHYLAMINE. Chemical LAND21. [Link]

  • Amidine. Wikipedia. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. Org. Lett.17 , 11, 2854–2857 (2015). [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies3 , 10, 10-20 (2023). [Link]

  • 19.7 Reduction via Thioacetals. YouTube. [Link]

  • Reduction of Derivatives of α-Arylidene-α-(2-Thiazolyl)acetonitrile with Lithium Aluminum Hydride. Chem. Heterocycl. Compd.42 , 10, 1318–1322 (2006). [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry10 , (2022). [Link]

  • Structures of important thiophene-based drugs. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Thienyl)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-thienyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, providing not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am seeing a significant amount of 2-(2-thienyl)acetamide in my crude product. What is the likely cause and how can I prevent it?

A1: The presence of 2-(2-thienyl)acetamide as a byproduct is a common issue in the synthesis of this compound, which is typically prepared via the Pinner reaction.[1][2] The formation of the acetamide is primarily due to the hydrolysis of either the intermediate Pinner salt (an alkyl imidate hydrochloride) or the final ethanimidamide product.[1][3]

Causality and Prevention:

  • Moisture Contamination: The Pinner reaction is highly sensitive to water.[2] Any moisture present in the starting materials (2-thiopheneacetonitrile, alcohol), solvent, or reaction atmosphere will lead to the hydrolysis of the reactive intermediates.

    • Troubleshooting Protocol:

      • Drying of Solvents and Reagents: Ensure all solvents (e.g., ethanol, diethyl ether) are rigorously dried using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). The starting nitrile, 2-thiopheneacetonitrile, should also be dry.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

      • Anhydrous HCl: Use anhydrous hydrogen chloride gas or a freshly prepared solution of HCl in a dry alcohol.

  • Thermal Instability of the Pinner Salt: The intermediate imidate hydrochloride (Pinner salt) is thermally unstable and can rearrange to the more stable N-alkyl amide, which can then be hydrolyzed to the primary amide.[1]

    • Troubleshooting Protocol:

      • Low-Temperature Reaction: Maintain a low temperature (typically 0-5 °C) during the formation of the Pinner salt to minimize thermal decomposition and rearrangement.[1]

Workflow for Minimizing Acetamide Formation:

Caption: Workflow to minimize 2-(2-thienyl)acetamide byproduct.

Q2: My reaction has a low yield, and I have isolated a significant amount of unreacted 2-thiopheneacetonitrile. What are the possible reasons?

A2: Incomplete conversion of the starting nitrile is another frequent challenge. This can be attributed to several factors related to the reaction conditions and reagent quality.

Causality and Prevention:

  • Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed. An insufficient amount of hydrogen chloride will result in incomplete protonation of the nitrile, leading to a sluggish or stalled reaction.

    • Troubleshooting Protocol:

      • Saturate with HCl: Ensure the reaction mixture is fully saturated with anhydrous HCl gas at a low temperature. The reaction progress can be monitored by the precipitation of the Pinner salt.

      • Use of Lewis Acids: In some cases, a Lewis acid can be used to promote the reaction, although this may also introduce other side reactions.[4]

  • Poor Quality of Starting Material: The purity of 2-thiopheneacetonitrile is crucial. The presence of impurities can inhibit the reaction.

    • Troubleshooting Protocol:

      • Purify the Nitrile: Purify the starting nitrile by vacuum distillation if its purity is questionable.

      • Characterize Starting Material: Confirm the identity and purity of 2-thiopheneacetonitrile using techniques like GC-MS or NMR before starting the reaction.

Q3: I am observing an unexpected byproduct with a mass corresponding to the ethyl ester of 2-thiopheneacetic acid. How is this possible?

A3: The formation of an ester, such as ethyl 2-(2-thienyl)acetate when using ethanol as the alcohol, is a classic byproduct of the Pinner reaction when water is present.[1][2]

Causality and Prevention:

  • Hydrolysis of the Pinner Salt: The intermediate Pinner salt is susceptible to hydrolysis, which yields the corresponding ester.[1][3] This occurs if water is present in the reaction mixture before the addition of ammonia for the second step.

    • Troubleshooting Protocol:

      • Strict Anhydrous Conditions: As detailed in Q1, the rigorous exclusion of water is paramount.

      • Order of Reagents: Ensure that the Pinner salt is formed under strictly anhydrous conditions before the ammonolysis step.

Reaction Pathway Leading to Byproducts:

Pinner_Byproducts Nitrile 2-Thiopheneacetonitrile PinnerSalt Pinner Salt (Imidate Hydrochloride) Nitrile->PinnerSalt + EtOH, HCl (anhydrous) Amidine 2-(2-Thienyl)ethanimidamide HCl (Desired Product) PinnerSalt->Amidine + NH3 Ester Ethyl 2-(2-Thienyl)acetate (Byproduct) PinnerSalt->Ester + H2O (Trace) Amide 2-(2-Thienyl)acetamide (Byproduct) Amidine->Amide + H2O (Hydrolysis)

Caption: Formation of desired product and common byproducts.

Q4: I am concerned about the stability of the thiophene ring under the strongly acidic conditions of the Pinner reaction. Can this lead to byproducts?

A4: The thiophene ring is generally considered aromatic and relatively stable. However, under strongly acidic conditions, there is a potential for side reactions, such as polymerization or ring-opening, although these are typically less common than hydrolysis-related byproducts.[5]

Causality and Prevention:

  • Acid-Catalyzed Polymerization: Thiophene and its derivatives can undergo acid-catalyzed polymerization, especially at elevated temperatures.[5]

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Adhering to low reaction temperatures (0-5 °C) is crucial not only for the stability of the Pinner salt but also to minimize the risk of thiophene ring polymerization.

      • Avoid Excessively Strong Acids: While HCl is necessary, using fuming sulfuric acid or other very strong protic acids could increase the likelihood of ring-related side reactions.

Analytical Troubleshooting and Characterization

A robust analytical methodology is essential for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.

Typical HPLC Method Parameters for Impurity Profiling:
ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of the polar amidine and related byproducts.
Mobile Phase Gradient of aqueous buffer (e.g., phosphate or acetate) and acetonitrile/methanolAllows for the elution of compounds with a range of polarities.
Detection UV at ~235 nmThe thiophene ring has a strong UV absorbance in this region.
Flow Rate 1.0 mL/minA standard flow rate for good separation and reasonable run times.
Column Temp. 25-30 °CFor reproducible retention times.
Identification of Common Byproducts by Mass Spectrometry (MS) and NMR Spectroscopy:
CompoundExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (in D₂O or DMSO-d₆)
2-(2-Thienyl)ethanimidamide 141.05Thiophene protons (~7.0-7.5 ppm), CH₂ (~4.0 ppm), NH/NH₂ (broad signals)
2-(2-Thienyl)acetamide 142.03Thiophene protons (~7.0-7.4 ppm), CH₂ (~3.7 ppm), NH₂ (broad signal)
2-Thiopheneacetonitrile 124.02Thiophene protons (~7.1-7.6 ppm), CH₂ (~4.2 ppm)
Ethyl 2-(2-thienyl)acetate 171.05Thiophene protons (~7.0-7.5 ppm), CH₂ (~3.9 ppm), OCH₂CH₃ (quartet, ~4.2 ppm), OCH₂CH₃ (triplet, ~1.2 ppm)

Note: Exact chemical shifts can vary depending on the solvent and pH.

For definitive structural elucidation, isolation of the impurity followed by 1D and 2D NMR spectroscopy is recommended. A paper on the synthesis of a related compound, 2-thiophenemethanamine hydrochloride, confirms the utility of LC/MS and NMR for characterization.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (Pinner Reaction)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube.

  • Reagents: To the flask, add dry ethanol (e.g., 100 mL) and 2-thiopheneacetonitrile (e.g., 0.1 mol).

  • HCl Gas Introduction: Cool the mixture to 0 °C in an ice bath and bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring until saturation is achieved.

  • Pinner Salt Formation: Seal the flask and stir the mixture at 0-5 °C for 12-24 hours. The Pinner salt will precipitate as a white solid.

  • Isolation of Pinner Salt: Collect the precipitate by filtration under a dry atmosphere and wash with cold, dry diethyl ether.

  • Ammonolysis: Suspend the Pinner salt in a cold, saturated solution of ammonia in an appropriate alcohol (e.g., ethanol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Isolation: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: HPLC Method for Impurity Profiling
  • Sample Preparation: Prepare a stock solution of the crude product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare standards of the expected impurities (if available) at known concentrations.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 235 nm

  • Analysis: Inject the sample and standards. Identify and quantify impurities based on their retention times and peak areas relative to the standards. For unknown impurities, collect the corresponding fractions for further analysis by MS and NMR.

References

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PubMed. [Link]

  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. NIH. [Link]

  • Synthesis and biological properties of thiophene ring analogues of mianserin. PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Thiophene ring-fragmentation reactions: Principles and scale-up towards NLO materials. ResearchGate. [Link]

  • Thiophene. [Link]

  • Analytical Method Development and Validation for Assay of Rufinamide Drug. SciSpace. [Link]

  • Tizanidine-impurities. Pharmaffiliates. [Link]

  • Various Aspects in the Impurity Profiling of Pharmaceutical Formulations. Walsh Medical Media. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Pinner Reaction. NROChemistry. [Link]

  • Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. [Link]

  • Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

  • Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Sciforum : Event management platform. [Link]

  • Synthetic method of 2-thiopheneacetic acid.
  • A Lewis acid-promoted Pinner reaction. [Link]

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Validation & Comparative

A Comparative Analysis of 2-(2-Thienyl)ethanimidamide Hydrochloride and its Bioisosteric Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key enzymes is a cornerstone of therapeutic development. Among the myriad of scaffolds utilized, the amidine moiety stands out for its ability to mimic the protonated side chain of arginine, making it a privileged structure for targeting serine proteases such as trypsin, thrombin, and factor Xa. This guide provides a detailed comparative analysis of 2-(2-Thienyl)ethanimidamide hydrochloride and its principal aromatic bioisosteres: the phenyl and furanyl analogs. Our focus will be on the structure-activity relationships (SAR) that govern their inhibitory potency against trypsin, a model serine protease. This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental protocols to provide researchers with a robust framework for their own investigations.

Introduction: The Strategic Importance of Amidino-Thienyl Scaffolds

The 2-(2-thienyl)ethanimidamide scaffold represents a confluence of two key medicinal chemistry motifs: the thiophene ring and the ethanimidamide (a specific type of amidine) side chain. Thiophene is a versatile five-membered aromatic heterocycle, often employed as a bioisosteric replacement for a phenyl ring.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions can lead to improved potency, selectivity, or pharmacokinetic profiles.[2] The ethanimidamide group, with its basic nitrogen atoms, is well-suited to interact with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of trypsin, anchoring the inhibitor to the active site.

The central hypothesis of this guide is that substitution of the thienyl ring with other aromatic systems, such as phenyl or furanyl rings, will modulate the inhibitory activity of the parent compound by altering its electronic distribution, steric profile, and overall binding energetics. Understanding these nuances is critical for the rational design of more potent and selective inhibitors.

Synthesis of 2-(Aryl)ethanimidamide Hydrochlorides

The synthesis of the title compound and its analogs is most commonly achieved via the Pinner reaction.[3] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (Pinner salt), which is then treated with ammonia to yield the corresponding amidine hydrochloride.[4][5][6] The causality behind this experimental choice lies in its reliability and the ready availability of the starting arylacetonitriles.

General Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from the corresponding arylacetonitrile.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis Aryl_CN Arylacetonitrile (Aryl = 2-Thienyl, Phenyl, 2-Furyl) Reagents1 Anhydrous EtOH Dry HCl (gas) Aryl_CN->Reagents1 Pinner_Salt Ethyl Arylacetimidate HCl (Pinner Salt) Reagents1->Pinner_Salt Anhydrous conditions Low temperature (0°C) Reagents2 Anhydrous EtOH Ammonia (NH3) Pinner_Salt->Reagents2 Final_Product 2-(Aryl)ethanimidamide HCl Reagents2->Final_Product Formation of amidine

Caption: General workflow for the Pinner synthesis of aryl ethanimidamides.

Detailed Experimental Protocol

Materials:

  • 2-(2-Thienyl)acetonitrile (or 2-phenylacetonitrile, 2-(2-furyl)acetonitrile)

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Anhydrous diethyl ether

  • Ammonia gas or a saturated solution of ammonia in ethanol

Step 1: Formation of Ethyl 2-(2-Thienyl)acetimidate Hydrochloride (Pinner Salt)

  • Dissolve 2-(2-thienyl)acetonitrile (1.0 eq) in anhydrous ethanol (3.0 eq) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the mixture to 0°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. The reaction must be kept anhydrous to prevent hydrolysis of the nitrile to the corresponding amide.

  • Seal the flask and allow it to stand at 0-4°C for 24 hours, during which time the Pinner salt will precipitate.

  • Collect the crystalline precipitate by filtration, wash with anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

Step 2: Ammonolysis to this compound

  • Suspend the dried Pinner salt in anhydrous ethanol.

  • Cool the suspension to 0°C.

  • Bubble ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the Pinner salt has completely reacted (monitor by TLC).

  • The resulting amidine hydrochloride may precipitate or can be obtained by removing the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the pure this compound.

This self-validating protocol ensures the formation of the desired product by maintaining anhydrous conditions, which is critical to prevent side reactions. The isolation of the intermediate Pinner salt confirms the successful completion of the first step before proceeding to the final ammonolysis.

Comparative Performance Analysis: Trypsin Inhibition

To objectively compare the performance of this compound and its analogs, we will focus on their ability to inhibit bovine trypsin. The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of inhibitor required to reduce the enzyme's activity by 50%.[7]

Proposed Mechanism of Inhibition

The amidine group of these inhibitors is protonated at physiological pH. This positively charged group is expected to form a strong salt bridge with the carboxylate side chain of Asp189 in the S1 pocket of trypsin, mimicking the natural substrate, arginine. The aryl group (thienyl, phenyl, or furyl) will occupy the rest of the S1 pocket, and its interactions with the surrounding residues will significantly influence the overall binding affinity.

G cluster_0 Trypsin Active Site (S1 Pocket) Asp189 Asp189 (COO⁻) Inhibitor Amidine Group (C(NH₂)(NH₂⁺)) Inhibitor->Asp189 Salt Bridge (Primary Interaction) Aryl Aryl Group (Thienyl, Phenyl, Furyl) Backbone Hydrophobic Residues Aryl->Backbone Hydrophobic/van der Waals Interactions (Modulatory Interaction)

Caption: Proposed binding mode of an amidine inhibitor in the S1 pocket of trypsin.

Illustrative Experimental Data
CompoundStructureAryl GroupExpected IC50 (µM)Rationale for Potency
1

2-Thienyl15The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and offers a good steric fit within the S1 pocket.
2

Phenyl25The phenyl group is a classic bioisostere of thiophene but lacks the heteroatom for potential hydrogen bonding, leading to slightly lower expected potency.
3

2-Furyl12The oxygen atom in the furan ring is a stronger hydrogen bond acceptor than sulfur, potentially leading to a more favorable interaction with backbone amides in the S1 pocket, resulting in the highest expected potency.

Note: These values are for illustrative purposes to demonstrate expected SAR trends.

The expected trend in potency (Furanyl > Thienyl > Phenyl) is based on the differing electronic and hydrogen-bonding capabilities of the heteroatoms in the furan and thiophene rings compared to the purely hydrophobic nature of the phenyl ring.

Experimental Protocol: Fluorometric Trypsin Inhibition Assay

To generate the comparative data, a robust and sensitive fluorometric assay is recommended.[8][9] This assay measures the cleavage of a fluorogenic substrate, where the fluorescence increases upon enzymatic action. The presence of an inhibitor will reduce the rate of this fluorescence increase.

Assay Workflow

G cluster_workflow Trypsin Inhibition Assay Workflow A Prepare Reagents: - Trypsin Solution - Inhibitor Stock Solutions - Fluorogenic Substrate - Assay Buffer B Dispense Inhibitor dilutions and Trypsin into 96-well plate A->B C Pre-incubate Trypsin and Inhibitor B->C D Initiate reaction by adding Substrate C->D E Monitor Fluorescence kinetically (Ex/Em = 380/460 nm) D->E F Calculate initial reaction rates (V) E->F G Plot % Inhibition vs. [Inhibitor] and determine IC50 F->G

Caption: Workflow for the fluorometric trypsin inhibition assay.

Step-by-Step Methodology

Materials:

  • Bovine pancreatic trypsin

  • Trypsin Assay Buffer (e.g., 50 mM Tris, 20 mM CaCl₂, pH 8.0)

  • Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Inhibitor compounds (2-(2-thienyl)ethanimidamide HCl and analogs) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in cold Assay Buffer (e.g., 10 nM).

    • Prepare a series of dilutions of each inhibitor in Assay Buffer from a 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 100 µM).

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 50 µL of Assay Buffer.

      • 10 µL of inhibitor dilution (or buffer for control, or a known trypsin inhibitor like aprotinin for positive control).

      • 20 µL of trypsin working solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation = 380 nm, Emission = 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism).

This self-validating system includes controls for uninhibited enzyme activity and a positive control with a known inhibitor, ensuring that the assay is performing as expected and that any observed inhibition is due to the test compounds.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound and its phenyl and furanyl bioisosteres as potential trypsin inhibitors. The provided synthetic and assay protocols are robust and designed to yield reliable and reproducible data. The illustrative SAR table, based on established medicinal chemistry principles, suggests that subtle changes in the aromatic ring can have a significant impact on inhibitory potency, with the furanyl analog predicted to be the most potent due to the hydrogen bonding capacity of its oxygen atom.

For drug development professionals, the next logical steps would involve:

  • Expanding the Analog Library: Synthesizing and testing a wider range of analogs with different substituents on the aromatic rings to further probe the SAR.

  • Determining the Mode of Inhibition: Conducting kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Assessing Selectivity: Testing the compounds against a panel of other serine proteases to determine their selectivity profile.

  • Evaluating Pharmacokinetic Properties: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising compounds.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively advance their understanding of this important class of inhibitors and accelerate the discovery of novel therapeutic agents.

References

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A Senior Application Scientist's Guide to the Pharmacokinetic Profiles of Thienyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thienyl moiety, a sulfur-containing aromatic heterocycle, is a cornerstone in medicinal chemistry, lending unique properties to a wide array of therapeutic agents.[1] Its incorporation can significantly influence a molecule's interaction with biological targets and, crucially, its pharmacokinetic profile.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of thienyl derivatives is paramount for the successful development of safe and effective drugs.[2][3] This guide provides a comparative analysis of the pharmacokinetic profiles of notable thienyl derivatives, supported by experimental data and methodologies, to aid researchers in this complex endeavor.

The Influence of the Thienyl Group on Pharmacokinetics

The thienyl ring can enhance the therapeutic properties of peptides and other small molecules in several ways. Its aromatic nature facilitates pi-stacking interactions with biological targets, which can lead to increased binding affinity and selectivity.[1] Furthermore, the sulfur atom can participate in hydrogen bonding, further refining the binding profile.[1] From a pharmacokinetic perspective, the thienyl group can increase resistance to enzymatic degradation, potentially leading to a longer circulating half-life in the body.[1]

Comparative Pharmacokinetic Profiles of Key Thienyl Derivatives

The pharmacokinetic properties of drugs can vary significantly, not only between different drugs but also across different animal species.[4] This makes direct comparisons challenging, but by examining key parameters from preclinical and clinical studies, we can discern important trends.

One of the most well-known classes of thienyl-containing drugs is the thienopyridine antiplatelet agents, including ticlopidine, clopidogrel, and prasugrel.[5] These drugs have distinct metabolic pathways that result in the formation of active metabolites, leading to both clinical and pharmacokinetic differences.[5]

Another notable thienyl derivative is the anticonvulsant tiagabine.[6][7] A review of newer antiepileptic drugs highlighted that tiagabine is eliminated through metabolic processes.[7]

Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, possesses a unique pharmacokinetic profile with multiple elimination pathways.[8] It is metabolized by both cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), and is also excreted unchanged by the kidneys.[8] This multifaceted elimination process means that dose adjustments are generally not necessary for patients with hepatic or renal impairment.[8]

A study of novel thienylbenzamidines as potential anticancer agents showed that these compounds have predicted oral bioavailability.[9] They exhibited moderate water solubility and high gastrointestinal tract absorption, with a predicted logP o/w in the range of 2.52 to 4.97.[9]

Below is a table summarizing key pharmacokinetic parameters for a selection of thienyl derivatives.

DrugClassBioavailabilityProtein BindingMetabolismElimination Half-lifePrimary Excretion Route
Tiagabine Anticonvulsant90%[6]96%[6]CYP3A4, possibly other CYPs, glucuronidation[6]4.5–9.0 hours[6]Feces (63%), Urine (25%)[6]
Teneligliptin DPP-4 InhibitorNot specifiedNot specifiedCYP3A4, FMO3, and renal excretion[8]~24 hours[8]Multiple pathways[8]

Experimental Methodologies for Determining Pharmacokinetic Profiles

Pharmacokinetic studies can be conducted both in vitro and in vivo.[10] The data from these studies are vital for designing and conducting subsequent clinical trials.[10]

Preclinical Evaluation

Preclinical studies are the first step in characterizing the pharmacokinetic profile of a new chemical entity.[11][12] These studies typically involve laboratory and animal models to assess the drug's toxic and pharmacologic effects.[12] Key considerations in preclinical safety testing include the selection of a relevant animal species, age, physiological state, and the route and regimen of drug administration.[13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide specific guidelines for the design, conduct, and reporting of these studies.[11][14]

A typical early pharmacokinetic study often uses mice and rats to gain an initial understanding of a compound's characteristics.[15] The compound is usually administered orally and intravenously to determine its oral bioavailability.[15]

Bioanalytical Methods

Accurate and reliable bioanalytical methods are critical for quantifying drug concentrations in biological matrices.[15] For small molecules, liquid chromatography coupled with mass spectrometry (LC/MS) is the most common analytical technique.[16] For larger molecules, ligand-binding assays such as ELISA are typically employed.[16]

Key Pharmacokinetic Parameters

The data from plasma drug concentration-time studies are used to determine several key pharmacokinetic parameters[17]:

  • Cmax : The maximum (or peak) serum concentration that a drug achieves.[17]

  • Tmax : The time at which the Cmax is observed.[17]

  • AUC : The area under the plasma drug concentration-time curve, which reflects the total drug exposure over time.[17]

G cluster_preclinical Preclinical Phase cluster_analytical Bioanalytical Phase cluster_pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in_vitro In Vitro Studies (e.g., Microsomes, Hepatocytes) sample_prep Sample Preparation (e.g., Protein Precipitation) in_vitro->sample_prep in_vivo In Vivo Studies (e.g., Rodent Models) in_vivo->sample_prep analysis LC/MS or LBA Analysis sample_prep->analysis pk_modeling PK Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_modeling pd_modeling Correlation with Pharmacological Effect pk_modeling->pd_modeling

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters following oral and intravenous administration.

1. Animal Model and Housing:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Housing: Individually housed in metabolic cages to allow for urine and feces collection.[15] Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Intravenous (IV) Formulation: Dissolve the thienyl derivative in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to the desired concentration.

  • Oral (PO) Formulation: Suspend the compound in a vehicle such as 0.5% methylcellulose in water.

  • Administration:

    • IV group: Administer a single bolus dose via the tail vein.

    • PO group: Administer a single dose via oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[15]

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples to separate the plasma.[15]

  • Store the plasma samples at -80°C until analysis.[15]

4. Bioanalysis:

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the thienyl derivative in rat plasma.

  • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the analyte.

  • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Analyze the extracted samples using the validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

  • Key parameters to determine include Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

G start Start: Acclimate Rats dosing Dose Administration (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis pk_calc PK Parameter Calculation analysis->pk_calc end End: Report Generation pk_calc->end

Conclusion

The pharmacokinetic profiles of thienyl derivatives are diverse and influenced by the overall molecular structure. A thorough understanding of their ADME properties is essential for guiding drug design and development. The experimental methodologies outlined in this guide provide a framework for obtaining the critical data needed to assess the potential of new thienyl-containing drug candidates. By carefully considering the lessons learned from existing thienyl derivatives and applying rigorous experimental and analytical techniques, researchers can optimize the pharmacokinetic properties of their compounds and increase the likelihood of clinical success.

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Navigating the Labyrinth of Experimental Reproducibility: A Comparative Guide to 2-(2-Thienyl)ethanimidamide Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the reproducibility of experimental findings stands as the bedrock of scientific integrity. This guide, crafted for the discerning researcher, delves into the practicalities of working with 2-(2-Thienyl)ethanimidamide hydrochloride, a promising yet sparsely documented amidine derivative. Recognizing the challenges posed by novel compounds, we present a comprehensive comparison with the well-established aromatic diamidine, Pentamidine isethionate, and other relevant alternatives. Our focus extends beyond mere protocols to the causal logic underpinning experimental design, ensuring a robust framework for generating reliable and reproducible data.

Introduction: The Amidine Scaffold in Drug Discovery

Amidines are a class of organic compounds characterized by the –C(=NH)NH2 functional group. Their ability to engage in hydrogen bonding and act as bioisosteres of other functional groups has rendered them a valuable scaffold in medicinal chemistry.[1] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and antiparasitic properties.[1] The subject of this guide, this compound, represents a potential entrant into this family, combining the amidine moiety with a thienyl group, a common heterocycle in pharmaceuticals. However, the limited availability of public data on this specific compound necessitates a comparative approach to establish a foundation for its experimental evaluation.

Our primary comparator, Pentamidine isethionate, is a well-characterized aromatic diamidine with a long history of clinical use in treating parasitic infections such as Pneumocystis pneumonia, leishmaniasis, and trypanosomiasis.[2] Its established pharmacological profile and extensive body of research provide a solid benchmark against which novel amidine derivatives can be assessed.

Synthesis and Characterization: From Precursor to Purified Compound

A critical first step in ensuring experimental reproducibility is the reliable synthesis and thorough characterization of the compound of interest. While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established chemical transformations.

Proposed Synthesis of this compound

The synthesis of this compound can be approached via a two-step process starting from the commercially available 2-bromothiophene. The key intermediate is 2-(2-thienyl)acetonitrile, which can then be converted to the target amidine hydrochloride via the Pinner reaction.

Step 1: Synthesis of 2-(2-thienyl)acetonitrile

Several methods exist for the synthesis of 2-(2-thienyl)acetonitrile. One common approach involves the reaction of 2-chloromethylthiophene with sodium cyanide.[3] An alternative, palladium-catalyzed method involves the decarboxylation coupling of 2-bromothiophene and cyanoacetate.[3]

Step 2: Pinner Reaction to form this compound

The Pinner reaction is a classic method for converting nitriles into imidates using an alcohol and a strong acid, typically hydrogen chloride.[4] The resulting imidate hydrochloride can then be treated with ammonia to yield the corresponding amidine hydrochloride.[5]

Synthesis_of_2-(2-Thienyl)ethanimidamide_hydrochloride cluster_0 Step 1: Synthesis of 2-(2-thienyl)acetonitrile cluster_1 Step 2: Pinner Reaction 2-Bromothiophene 2-Bromothiophene 2-(2-thienyl)acetonitrile 2-(2-thienyl)acetonitrile 2-Bromothiophene->2-(2-thienyl)acetonitrile Pd catalyst, cyanoacetate Imidate_hydrochloride Intermediate Imidate Hydrochloride 2-(2-thienyl)acetonitrile->Imidate_hydrochloride HCl, Ethanol Amidine_hydrochloride 2-(2-Thienyl)ethanimidamide Hydrochloride Imidate_hydrochloride->Amidine_hydrochloride Ammonia

Caption: Proposed synthetic pathway for this compound.

Synthesis and Purification of Pentamidine Isethionate

Pentamidine is commercially available as the isethionate salt. Its synthesis involves a multi-step process that is well-documented in the chemical literature. For laboratory use, it is typically purchased as a lyophilized powder that is reconstituted for experiments.[4]

Purification and Quality Control:

For both the novel compound and the established drug, rigorous purification and characterization are paramount. High-performance liquid chromatography (HPLC) should be employed to assess purity, and techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for structural confirmation.

Comparative In Vitro Efficacy: A Head-to-Head Assessment

To evaluate the potential of this compound as an antiparasitic agent, a direct comparison of its in vitro activity against relevant pathogens with that of Pentamidine and other alternatives is necessary.

Target Organisms and Cell Lines
  • Parasites: Leishmania donovani (promastigote and amastigote forms), Trypanosoma brucei (bloodstream form).

  • Fungi: Pneumocystis jirovecii (often studied in animal models or using related species like P. carinii).

  • Mammalian Cell Line: Vero cells or other suitable cell lines for cytotoxicity assessment.[1]

Experimental Protocols

In Vitro Susceptibility Testing of Leishmania donovani

The lack of uniformity in Leishmania cultivation protocols can be a significant source of variability in drug screening results.[2] Therefore, a standardized approach is crucial for reproducibility.

Protocol:

  • Parasite Culture: Culture L. donovani promastigotes at 25-28°C in a suitable medium such as NNN medium supplemented with rabbit blood.[2]

  • Drug Preparation: Prepare stock solutions of this compound, Pentamidine isethionate, and a relevant alternative like Diminazene aceturate in an appropriate solvent (e.g., sterile water or DMSO).

  • Assay Setup: In a 96-well plate, serially dilute the test compounds. Add a suspension of L. donovani promastigotes to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Assessment: Determine parasite viability using a colorimetric method such as the MTT assay or a fluorometric method using a DNA-intercalating dye.[6][7]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each compound.

In_Vitro_Susceptibility_Workflow Start Start Parasite_Culture Culture Leishmania donovani promastigotes Start->Parasite_Culture Drug_Preparation Prepare serial dilutions of compounds Parasite_Culture->Drug_Preparation Assay_Setup Add parasites and compounds to 96-well plate Drug_Preparation->Assay_Setup Incubation Incubate for 72 hours Assay_Setup->Incubation Viability_Assay Assess parasite viability (e.g., MTT assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro susceptibility testing of antiparasitic compounds.

Cytotoxicity Assay

To assess the selectivity of the compounds, their toxicity against a mammalian cell line should be determined.

Protocol:

  • Cell Culture: Culture Vero cells in a suitable medium.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere.

  • Drug Exposure: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate for a period corresponding to the parasite susceptibility assay.

  • Viability Assessment: Use a suitable viability assay, such as the MTT assay, to determine cell viability.[6]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound. The selectivity index (SI) can then be calculated as CC50/IC50.

Comparative Performance Data

The following table summarizes known in vitro activity data for Pentamidine and Diminazene, and provides a template for recording experimental results for this compound.

CompoundTarget OrganismIC50 (µM)CC50 (Vero cells, µM)Selectivity Index (SI)Reference
Pentamidine isethionate Leishmania donovani~2.5>20>8[8]
Trypanosoma bruceiVariable>20Variable[9]
Diminazene aceturate Trypanosoma bruceiVariableVariableVariable[9]
2-(2-Thienyl)ethanimidamide HCl Leishmania donovaniTo be determinedTo be determinedTo be determined
Trypanosoma bruceiTo be determinedTo be determinedTo be determined

Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action is crucial for rational drug design and for predicting potential off-target effects.

Pentamidine's Mechanism of Action:

The precise mechanism of action of Pentamidine is not fully understood but is believed to be multifactorial. It is known to interfere with DNA, RNA, phospholipid, and protein synthesis. Pentamidine binds to the minor groove of DNA, particularly at AT-rich sequences, and can also inhibit topoisomerase enzymes.[4]

Pentamidine_MoA Pentamidine Pentamidine DNA Parasite DNA (AT-rich regions) Pentamidine->DNA Binds to minor groove Inhibition Pentamidine->Inhibition Topoisomerase Topoisomerase II RNA_Polymerase RNA Polymerase Protein_Synthesis Protein Synthesis Inhibition->Topoisomerase Inhibits Inhibition->RNA_Polymerase Inhibits Inhibition->Protein_Synthesis Inhibits

Caption: Postulated mechanisms of action for Pentamidine.

Investigating the Mechanism of this compound:

Given its structural similarity to other amidines, it is plausible that this compound also targets parasitic DNA and essential enzymes. Experimental approaches to investigate its mechanism could include:

  • DNA Binding Assays: Using techniques like fluorescence spectroscopy or circular dichroism to assess its interaction with DNA.

  • Enzyme Inhibition Assays: Testing its effect on key parasitic enzymes such as topoisomerases.

  • Metabolomic and Proteomic Analyses: To identify broader cellular pathways affected by the compound.

Reproducibility and Scientific Integrity

The cornerstone of this guide is the emphasis on generating reproducible data. Several factors can influence the outcome of in vitro studies with antiparasitic compounds.

  • Compound Purity and Stability: Ensure the use of highly purified compounds and verify their stability in the assay medium. The hydrochloride salt form generally offers improved solubility and stability.[3]

  • Parasite and Cell Line Authentication: Regularly authenticate parasite strains and cell lines to prevent misidentification and contamination.

  • Standardized Protocols: Adhere strictly to well-defined and validated protocols. Any deviations should be documented and justified.

  • Replication and Statistical Analysis: Perform experiments with adequate biological and technical replicates and use appropriate statistical methods to analyze the data.

  • Data Reporting: Report all experimental details, including compound characterization, assay conditions, and raw data, to allow for independent verification.

Conclusion and Future Directions

While this compound remains a compound with limited published data, its structural features suggest it as a candidate for antiparasitic drug discovery. This guide provides a framework for its systematic evaluation by leveraging the extensive knowledge available for the established drug, Pentamidine isethionate. By employing rigorous and standardized experimental protocols, researchers can generate reproducible data that will clarify the potential of this and other novel amidine derivatives. The comparative approach outlined here not only facilitates the assessment of a single compound but also contributes to the broader understanding of structure-activity relationships within the promising class of amidine-based therapeutics.

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